molecular formula C14H13ClO5 B11835450 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B11835450
M. Wt: 296.70 g/mol
InChI Key: ZJDFNNLPXVXBON-UHFFFAOYSA-N
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Description

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family It is characterized by the presence of a chlorine atom at the 6th position, an isobutoxy group at the 7th position, and a carboxylic acid group at the 3rd position of the chromene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Chlorination: Introduction of a chlorine atom at the 6th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Carboxylation: The carboxylic acid group at the 3rd position can be introduced via carboxylation reactions using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid
  • 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid
  • 7-(N,N-diethylamino)-2-oxo-2H-chromene-3-carboxylic acid

Uniqueness

6-Chloro-7-isobutoxy-2-oxo-2H-chromene-3-carboxylic acid is unique due to the presence of the isobutoxy group at the 7th position, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C14H13ClO5

Molecular Weight

296.70 g/mol

IUPAC Name

6-chloro-7-(2-methylpropoxy)-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C14H13ClO5/c1-7(2)6-19-12-5-11-8(4-10(12)15)3-9(13(16)17)14(18)20-11/h3-5,7H,6H2,1-2H3,(H,16,17)

InChI Key

ZJDFNNLPXVXBON-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Cl

Origin of Product

United States

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